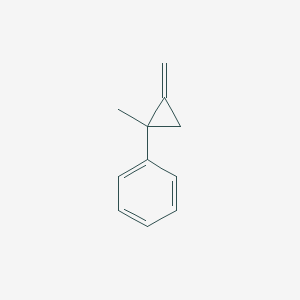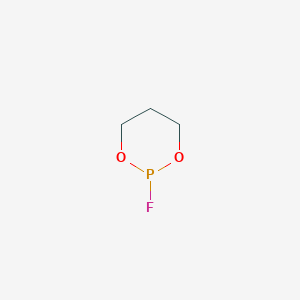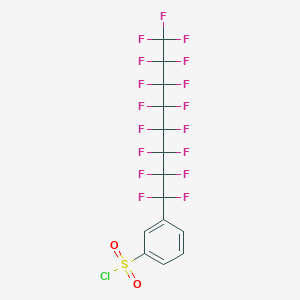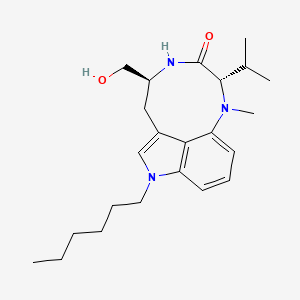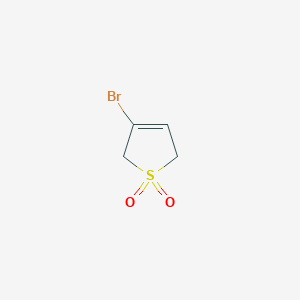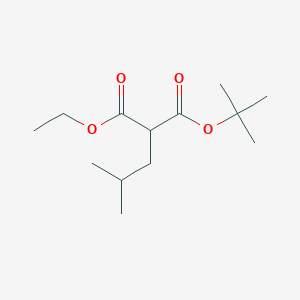
tert-Butyl ethyl (2-methylpropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethyl (2-methylpropyl)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its complex structure, which includes tert-butyl, ethyl, and 2-methylpropyl groups attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl (2-methylpropyl)propanedioate can be achieved through various methods. One common approach involves the esterification of propanedioic acid with tert-butyl alcohol, ethyl alcohol, and 2-methylpropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl (2-methylpropyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters with different functional groups
Scientific Research Applications
tert-Butyl ethyl (2-methylpropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl (2-methylpropyl)propanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl (2-methylpropyl)propanedioate
- tert-Butyl ethyl (2-ethylpropyl)propanedioate
- tert-Butyl ethyl (2-methylbutyl)propanedioate
Uniqueness
tert-Butyl ethyl (2-methylpropyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
108709-43-9 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-7-16-11(14)10(8-9(2)3)12(15)17-13(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
XBNVNKMAZKVFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
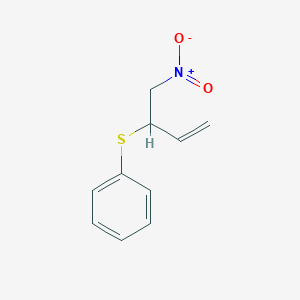
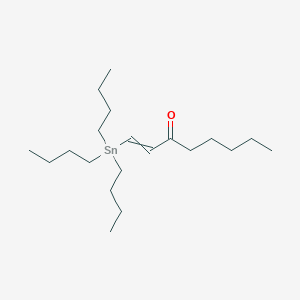
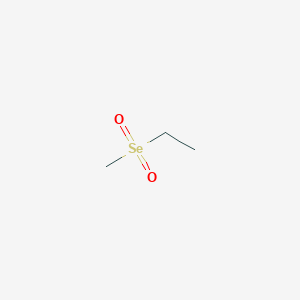

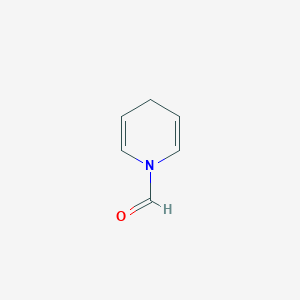
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
